molecular formula C12H11BrO3 B8405819 2-(4-Bromo-3,5-dimethoxyphenyl)furan

2-(4-Bromo-3,5-dimethoxyphenyl)furan

Cat. No. B8405819
M. Wt: 283.12 g/mol
InChI Key: BREGVWMWIKQGKG-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

2-(4-Bromo-3,5-dimethoxyphenyl)furan was synthesized according to the procedure reported in WO 2008/040669 as follows. To a round bottom flask containing 3,5-dimethoxy-4-bromo-iodobenzene (7.9 g, 85% purity, 19.6 mmol), 2-furylboronic acid (3.4 g, 30.4 mmol), triphenylphosphine (0.358 g, 1.37 mmol), tetrabutylammonium bromide (7.94 g, 14.6 mmol) and Na2CO3 (4.9 g, 46.2 mmol) was added THF (87 mL) and H2O (87 mL). The mixture was degassed by alternately putting under house vacuum and argon three times for several minutes each. 10% Pd/C (1.36 g) was added and the mixture was heated at 60° C. for 17 hrs under argon. After cooling to room temperature, the mixture was filtered through Celite and rinsed with THF and EtOAc. The filtrate layers were separated and the organic layer was washed with brine, dried over Na2SO4 and concentrated. Purification by column chromatography (0-25% Et2O-hexanes) gave 2-(4-bromo-3,5-dimethoxyphenyl)furan as a white solid (5.06 g, 91% yield). Product TLC Rf 0.35 (15% EtOAc-hexanes TLC eluent).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
7.94 g
Type
catalyst
Reaction Step One
Quantity
0.358 g
Type
catalyst
Reaction Step One
Name
Quantity
87 mL
Type
reactant
Reaction Step Two
Name
Quantity
87 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](I)[CH:6]=[C:7]([O:10][CH3:11])[C:8]=1[Br:9].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O.C([O-])([O-])=O.[Na+].[Na+].C1COCC1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[Br:9][C:8]1[C:3]([O:2][CH3:1])=[CH:4][C:5]([C:14]2[O:13][CH:17]=[CH:16][CH:15]=2)=[CH:6][C:7]=1[O:10][CH3:11] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
COC=1C=C(C=C(C1Br)OC)I
Name
Quantity
3.4 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
7.94 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.358 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
87 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
87 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(4-Bromo-3,5-dimethoxyphenyl)furan was synthesized
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
WAIT
Type
WAIT
Details
by alternately putting under house vacuum and argon three times for several minutes
ADDITION
Type
ADDITION
Details
10% Pd/C (1.36 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
rinsed with THF and EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (0-25% Et2O-hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C=1OC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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